

NMR characterization data for 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide

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Compound of Interest

Compound Name: 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide

Cat. No.: B213724

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Comparative NMR Profiling of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide

Purity, Isomerism, and Solvent Effects[1]

Introduction & Objective

3-(5-Chloro-2-thienyl)-2-cyanoacrylamide is a critical intermediate in the synthesis of Tyrphostin-class tyrosine kinase inhibitors.[1] Its structural integrity is defined by the electrophilic vinyl linker and the specific regiochemistry of the chlorine substituent on the thiophene ring.

This guide serves as a technical standard for researchers to:

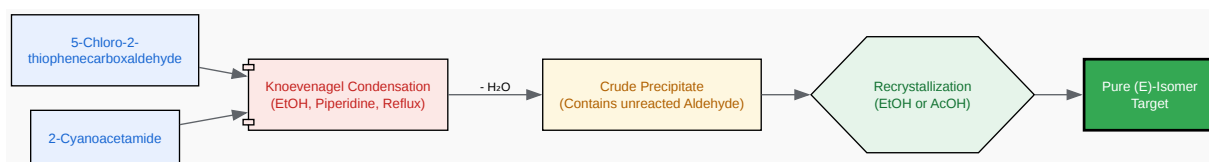
- **Validate Purity:** Distinguish the target product from unreacted 5-chloro-2-thiophenecarboxaldehyde and hydrolysis byproducts.[1]
- **Confirm Stereochemistry:** Differentiate between the biologically active E-isomer and the thermodynamically less stable Z-isomer.

- Optimize Solvation: Compare spectral resolution in DMSO-d₆ versus CDCl₃ to avoid solubility-induced artifacts.

Synthesis Context & Impurity Profile

The compound is synthesized via a Knoevenagel condensation.[1][2][3] Understanding this pathway is essential for interpreting the NMR spectrum, as the primary impurities are unreacted starting materials.

Reaction Logic: The base-catalyzed deprotonation of 2-cyanoacetamide creates a carbanion that attacks the aldehyde.[1] Spontaneous dehydration drives the equilibrium toward the conjugated alkene.



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Figure 1: Synthetic workflow highlighting the origin of common impurities detectable by NMR.[1]

Experimental Protocol: Characterization

To ensure reproducibility, the following protocol minimizes solvent-solute exchange broadening, particularly for the amide protons.

Sample Preparation

- Solvent Selection: Use DMSO-d₆ (99.9% D) as the primary standard.[1]
 - Reasoning: The compound has poor solubility in CDCl₃, leading to weak signals and broad baselines. DMSO-d₆ disrupts intermolecular hydrogen bonding, sharpening the amide peaks.
- Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

- Note: Higher concentrations may induce stacking effects, shifting the aromatic protons upfield.
- Acquisition: Run at 298 K.^[1] For ¹³C NMR, a relaxation delay (d1) of ≥2 seconds is recommended to ensure quantitative integration of the quaternary nitrile and carbonyl carbons.

Results & Discussion: Spectral Analysis

4.1 ¹H NMR Assignment (DMSO-d₆, 400 MHz)

The spectrum is dominated by the deshielded vinyl proton and the specific coupling pattern of the thiophene ring.

Position	Chemical Shift (δ ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
Vinyl-H	8.35 – 8.45	Singlet (s)	1H	-	Characteristic Knoevenagel product. ^[1] Highly deshielded by CN and C=O anisotropy.
Amide-NH _a	7.80 – 7.90	Broad s	1H	-	Trans to Carbonyl. ^[1] Exchangeable with D ₂ O.
Thiophene-H ₃	7.60 – 7.65	Doublet (d)	1H	J ≈ 4.0	Deshielded by the adjacent vinyl group. ^[1]
Amide-NH _{vb}	7.40 – 7.50	Broad s	1H	-	Cis to Carbonyl. ^[1]
Thiophene-H ₄	7.20 – 7.25	Doublet (d)	1H	J ≈ 4.0	Upfield relative to H ₃ due to the +M effect of Cl (weak) and distance from the electron-withdrawing chain. ^[1]

Key Diagnostic Feature: The 5-Chloro substitution simplifies the thiophene region.^[1] Unlike the unsubstituted analog (which shows a multiplet or dd for H₅), this compound shows a clean AB system (two doublets) for H₃ and H₄.

4.2 Stereochemistry: E vs. Z Isomerism

The Knoevenagel condensation thermodynamically favors the (E)-isomer (trans arrangement of the thiophene and the amide group) due to steric repulsion between the bulky thiophene ring and the amide/cyano groups.[1]

- E-Isomer (Major): Vinyl proton appears at ~8.40 ppm.[1]
- Z-Isomer (Minor): Vinyl proton appears upfield at ~7.90 – 8.10 ppm.[1]
- Validation: NOESY experiments typically show a correlation between the Vinyl-H and the Thiophene-H3 in the E-isomer.[1]

4.3 ¹³C NMR Profile (DMSO-d₆, 100 MHz)

- Carbonyl (C=O): ~162.5 ppm[4][5]
- Vinyl CH: ~140–145 ppm[1]
- Nitrile (CN): ~116.0 ppm (Diagnostic for cyano- group presence)
- Thiophene C-Cl: ~135–138 ppm (Quaternary, weak intensity)

Comparative Analysis: Impurities & Alternatives

This section compares the target compound against its precursors and non-chlorinated alternatives to aid in troubleshooting.

Table 1: Diagnostic Shifts for Impurity Tracking

Compound	Diagnostic Proton	Shift (ppm)	Multiplicity	Notes
Target Product	Vinyl-H	8.40	Singlet	Sharp singlet confirms condensation.
Aldehyde (Start. [1] Mat.)	Aldehyde-CHO	9.85	Singlet	Indicates incomplete reaction.[1]
Cyanoacetamide	Methylene-CH ₂	3.60	Singlet	Usually removed by water wash. [1]
Hydrolysis Product	Carboxylic Acid-OH	12.0+	Broad	Result of amide hydrolysis (rare). [1]

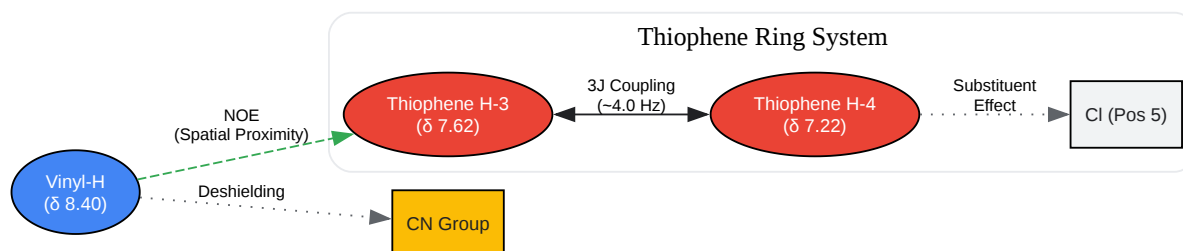
Table 2: Substituent Effects (Chlorine vs. Hydrogen)

Feature	3-(2-Thienyl)- (Unsubstituted)	3-(5-Chloro-2-thienyl)- (Target)	Impact of Chlorine
Thiophene Region	3 Protons (H3, H4, H5)	2 Protons (H3, H4)	Simplifies spectrum to two doublets.[1]
H4 Shift	~7.15 ppm	~7.22 ppm	Slight downfield shift due to inductive effect (-I).
Solubility	Moderate in CDCl ₃	Poor in CDCl ₃	Cl increases lipophilicity but crystal lattice energy often requires DMSO.[1]

Structural Connectivity Diagram

The following diagram illustrates the scalar coupling (

) and Through-Space (NOE) interactions used to assign the spectrum.



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Figure 2: NMR connectivity map showing 3J coupling constants (solid lines) and key NOE correlations (dashed lines) for structural verification.

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